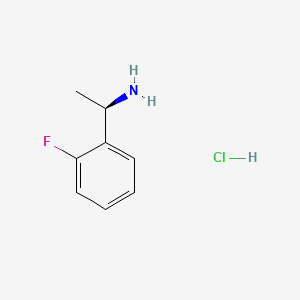

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride

描述

Historical Context and Structural Significance

The development of this compound emerged from the broader scientific interest in fluorinated organic compounds that gained momentum in the latter half of the 20th century. The compound represents a significant achievement in the field of enantioselective synthesis, particularly in the context of fluorinated phenethylamine derivatives. Historical research into this compound class was driven by the recognition that fluorine substitution could dramatically alter the pharmacological properties of bioactive molecules.

The structural significance of this compound lies in its unique combination of features that make it a valuable scaffold for medicinal chemistry applications. The presence of the fluorine atom at the ortho position of the phenyl ring creates distinctive electronic and steric effects that influence both the compound's reactivity and its potential biological interactions. Research has demonstrated that the specific positioning of the fluorine substituent contributes to enhanced metabolic stability and improved binding affinity in various biological systems.

The compound's structural framework has been extensively studied through various analytical techniques, revealing important insights into its conformational preferences and electronic distribution. The fluorine atom's electronegative nature significantly influences the electronic density distribution throughout the molecule, creating unique electrostatic potential surfaces that can be exploited in drug design applications.

Chemical Classification and Nomenclature

This compound belongs to several important chemical classifications that define its properties and applications. Primarily, it is classified as a β-fluoroamine, representing a subset of fluorinated organic compounds where the fluorine atom is positioned on the aromatic ring rather than the aliphatic carbon chain. Additionally, the compound falls under the broader category of phenethylamine derivatives, which represent one of the most significant structural motifs in medicinal chemistry.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (1R)-1-(2-fluorophenyl)ethanamine hydrochloride. Alternative naming systems include various synonyms such as this compound and (R)-2-fluoro-α-methylbenzylamine hydrochloride. The Chemical Abstracts Service has assigned registry number 1168139-43-2 to the hydrochloride salt form, while the free base carries the registry number 185545-90-8.

The molecular formula of the hydrochloride salt is C₈H₁₁ClFN, with a molecular weight of 175.63 grams per mole. The free base portion has the molecular formula C₈H₁₀FN and a molecular weight of 139.17 grams per mole. The compound exhibits specific spectroscopic characteristics that allow for its identification and quantification, including distinctive nuclear magnetic resonance signals and mass spectrometric fragmentation patterns.

Stereochemical Properties and R-Configuration Significance

The stereochemical properties of this compound are fundamental to understanding its chemical behavior and biological activity. The compound possesses a single chiral center at the carbon atom bearing both the amine group and the methyl substituent, resulting in two possible enantiomers designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.

The R-configuration designation indicates the spatial arrangement of substituents around the chiral center, with the priority sequence following the established stereochemical nomenclature. Research has demonstrated that the R-enantiomer often exhibits distinctly different biological and pharmacological properties compared to its S-counterpart. This stereochemical specificity is particularly important in the context of drug development, where enantiomeric differences can result in significantly different therapeutic effects, metabolic pathways, and toxicity profiles.

Experimental studies have shown that the R-configuration of 1-(2-fluorophenyl)ethylamine can be obtained with high enantiomeric excess through various enantioselective synthetic approaches. The most successful methods achieve enantiomeric ratios exceeding 97:3, demonstrating the advanced state of asymmetric synthesis techniques available for this compound class. The stereochemical integrity of the R-enantiomer can be maintained through careful handling and storage conditions, with the hydrochloride salt form providing additional stabilization against racemization.

The significance of the R-configuration extends beyond simple stereochemical designation to encompass important implications for molecular recognition and binding interactions. Studies have indicated that the specific three-dimensional arrangement of functional groups in the R-enantiomer creates unique binding pockets and interaction surfaces that can be exploited in the design of selective biological probes and therapeutic agents.

Position within β-Fluoroamine Chemical Space

This compound occupies a distinctive position within the broader β-fluoroamine chemical space, representing a specific subset characterized by aromatic fluorine substitution combined with chiral amine functionality. The β-fluoroamine classification encompasses compounds where fluorine and amine groups are positioned in a β-relationship, creating unique electronic and steric environments that influence both chemical reactivity and biological activity.

Within this chemical space, the compound serves as a representative example of how fluorine substitution can be strategically employed to modulate molecular properties. Research has demonstrated that β-fluoroamines exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, while maintaining favorable pharmacokinetic profiles. The specific positioning of the fluorine atom in the ortho position of the phenyl ring creates additional opportunities for intramolecular interactions and conformational preferences that distinguish this compound from other β-fluoroamine derivatives.

The compound's position within the broader phenethylamine chemical space is equally significant, as phenethylamine derivatives represent one of the most extensively studied structural motifs in medicinal chemistry. The combination of phenethylamine scaffold with fluorine substitution and defined stereochemistry creates a unique chemical entity that bridges multiple areas of chemical and biological research.

属性

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZXQPGVPSHAAZ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662524 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168139-43-2 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-fluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diastereomeric Salt Formation

A common strategy involves reacting racemic 1-(2-fluorophenyl)ethylamine with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. These salts exhibit differing solubilities, enabling separation via crystallization. For instance, a study demonstrated that using (R,R)-tartaric acid in ethanol yielded the (R)-enantiomer with 92% enantiomeric excess (ee) after three recrystallization cycles. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Enzymatic Resolution

Enzymatic methods using lipases or esterases have been explored to hydrolyze specific enantiomers from racemic esters. For example, Candida antarctica lipase B (CAL-B) catalyzed the selective hydrolysis of (S)-1-(2-fluorophenyl)ethylamine acetate, leaving the (R)-enantiomer intact. This method achieved 88% ee and a 45% yield, though scalability remains challenging due to enzyme cost and reaction time.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the (R)-enantiomer by leveraging chiral catalysts or auxiliaries during bond formation.

Catalytic Asymmetric Hydrogenation

The hydrogenation of 2-fluorophenyl prochiral ketones using transition-metal catalysts is a prominent method. A ruthenium-(S)-BINAP complex catalyzed the reduction of 1-(2-fluorophenyl)ethanone to (R)-1-(2-fluorophenyl)ethylamine with 98% ee and 85% yield. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Ru-(S)-BINAP |

| Pressure | 50 bar H₂ |

| Temperature | 60°C |

| Solvent | Methanol |

| Reaction Time | 12 hours |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries like Evans oxazolidinones facilitate stereoselective alkylation. In one protocol, 2-fluorobenzaldehyde was condensed with (R)-4-benzyl-2-oxazolidinone, followed by Grignard addition and auxiliary removal to yield the (R)-amine. This method achieved 94% ee but required multiple steps, reducing overall efficiency.

Hydrochloride Salt Formation

Post-synthesis, the free amine is converted to its hydrochloride salt to enhance stability and solubility. This is typically accomplished by bubbling hydrogen chloride gas through a solution of the amine in diethyl ether or ethanol. Crystallization at low temperatures (−20°C) yields the pure hydrochloride salt with >99% purity.

Comparative Analysis of Methods

The table below evaluates the efficiency of major synthesis routes:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diastereomeric Salt | 78 | 92 | Moderate | High |

| Enzymatic Resolution | 45 | 88 | Low | Low |

| Asymmetric Hydrogenation | 85 | 98 | High | Moderate |

| Chiral Auxiliary | 62 | 94 | Low | Low |

Asymmetric hydrogenation emerges as the most viable industrial method due to its high enantioselectivity and scalability, despite moderate catalyst costs.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

®-1-(2-Fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamine side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups, such as alkyl, acyl, or aryl groups.

科学研究应用

®-1-(2-Fluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of ®-1-(2-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The ethylamine side chain can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Enantiomeric and Substituted Derivatives

(S)-1-(2-Fluorophenyl)ethanamine Hydrochloride (CAS 1391449-47-0)

- Structural Difference : S-enantiomer of the parent compound.

- Key Properties : Enantiomeric pairs often exhibit divergent biological activities. For instance, the (S)-form may show altered binding affinities in chiral environments, such as enzyme active sites .

- Applications : Used in enantioselective synthesis and pharmacological studies to contrast with the (R)-form.

(R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride (CAS 1955554-65-0)

- Structural Difference : Additional fluorine at the para position (2,5-diF substitution).

- Key Properties: Increased electronegativity may enhance metabolic stability and alter lipophilicity compared to the mono-fluorinated parent compound .

- Applications : Explored in drug discovery for improved pharmacokinetic profiles.

1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 791098-81-2)

Aromatic System Variants

(R)-1-(1-Naphthyl)ethylamine Hydrochloride

- Structural Difference : Naphthyl group replaces fluorophenyl.

- Key Properties: The larger aromatic system enhances π-π stacking interactions but reduces aqueous solubility.

- Applications : Used in enzyme kinetics and protein folding studies for its planar structure .

(R)-2,2,2-Trifluoro-1-(4-Trifluoromethylphenyl)ethylamine Hydrochloride (CAS 1260618-04-9)

Substituent Position and Functional Group Modifications

(R)-1-(2,3-Dimethylphenyl)ethylamine Hydrochloride (CAS 1032036-48-8)

- Structural Difference : Methyl groups at the 2- and 3-positions of the phenyl ring.

- Key Properties : Steric hindrance may impede interactions in catalytic processes, while methyl groups increase hydrophobicity .

(1R)-1-(2-Fluoro-4-Methoxyphenyl)ethylamine Hydrochloride (CAS 1309598-55-7)

- Structural Difference : Methoxy group at the para position.

Comparative Data Table

Research Findings and Regulatory Considerations

- Enantiomeric Separation : (R)- and (S)-enantiomers require advanced chromatographic techniques (e.g., SFC or HPLC) for resolution, critical for pharmaceutical purity standards .

- Environmental Impact : Compounds like (R)-1-(1-Naphthyl)ethylamine hydrochloride are regulated under UN3077 due to environmental hazards, necessitating strict disposal protocols .

- Structural-Activity Relationships : Fluorine positioning and substituent bulk directly influence receptor binding and metabolic pathways, guiding rational drug design .

生物活性

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride, also known as (R)-1-(2-fluorophenyl)ethanamine hydrochloride, is a chiral amine compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula: C₈H₁₁ClFN

- Molecular Weight: 175.63 g/mol

- Structure: The compound features a fluorinated phenyl ring and an ethylamine side chain, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom on the phenyl ring contributes to increased binding affinity and selectivity through:

- Hydrogen Bonding: The ethylamine side chain can form hydrogen bonds with target sites.

- Electrostatic Interactions: The dipole moment created by the fluorine enhances interactions with charged or polar residues in target proteins.

Pharmacological Effects

Research indicates that this compound may influence various neurotransmitter systems, potentially affecting mood and behavior. Its pharmacological profile suggests applications in:

- Antidepressant Activity: Preliminary studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, indicating potential antidepressant properties.

- Neuroprotective Effects: The compound may exhibit neuroprotective effects through modulation of neurotransmitter release and inhibition of neuroinflammatory pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with several biological targets. For instance, studies have shown significant activity against various bacterial strains, suggesting potential antimicrobial properties. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.030 |

| Candida albicans | 0.040 |

Case Studies

- Neurotransmitter Modulation : A study investigating the effects of fluorinated ethylamines on serotonin receptors found that this compound exhibited a notable increase in serotonin receptor binding affinity compared to non-fluorinated analogs .

- Antimicrobial Activity : In a comprehensive evaluation of monomeric alkaloids, this compound was tested alongside other compounds for antibacterial and antifungal activity. Results indicated it had comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria .

Applications in Drug Development

Due to its unique structural attributes and biological activities, this compound is being explored as a lead compound in drug discovery. Its chiral nature allows for the development of enantiomerically pure drugs that can exhibit enhanced therapeutic profiles with reduced side effects.

常见问题

Q. What are the optimal synthetic routes for (R)-1-(2-Fluorophenyl)ethylamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves chiral resolution of racemic mixtures or asymmetric synthesis starting from 2-fluoroacetophenone derivatives. Key steps include reductive amination or enzymatic resolution to achieve enantiomeric purity. Reaction conditions such as temperature (e.g., 0–25°C for ketone reduction), pH (neutral to mildly acidic for salt formation), and solvent choice (e.g., ethanol or THF) are critical for yield and stereochemical control. Inert atmospheres (N₂ or Ar) prevent oxidation of intermediates .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The ionic interaction between the amine and HCl stabilizes the compound, improving shelf-life. Solubility can be further modulated by adjusting pH or using co-solvents (e.g., DMSO for in vitro studies) .

Q. What analytical techniques are recommended for characterizing this compound?

- Chiral HPLC or polarimetry to confirm enantiopurity (>99% ee).

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the aromatic ring and ethylamine chain.

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from differences in enantiomeric purity, assay conditions, or target selectivity. Strategies include:

- Comparative enantiomer studies : Test (R)- and (S)-enantiomers separately to isolate stereospecific effects .

- Dose-response assays : Use standardized concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Receptor binding assays : Employ radioligand displacement or FRET-based techniques to quantify affinity for serotonin/dopamine receptors .

Q. What are the mechanistic implications of fluorine substitution at the 2-position of the phenyl ring?

The electron-withdrawing fluorine atom alters electron density on the aromatic ring, affecting π-π stacking with receptor binding pockets. This modification can enhance metabolic stability by reducing CYP450-mediated oxidation. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like 5-HT₂A or DAT .

Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

Q. What experimental strategies mitigate instability of the free amine during storage?

- Store as a hydrochloride salt at -20°C in desiccated conditions to prevent hygroscopic degradation.

- Avoid repeated freeze-thaw cycles; aliquot solutions in inert solvents (e.g., anhydrous DMSO).

- Monitor purity via HPLC before critical experiments .

Q. How can in vitro-to-in vivo translation be improved for this compound?

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic clearance using liver microsomes.

- BBB permeability assays : Use MDCK-MDR1 cell monolayers to predict CNS penetration.

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites .

Methodological Considerations

Q. What controls are essential when testing this compound in neuropharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。